1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene
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Overview
Description
1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine, methyl, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-fluoro-2-methylbenzene with trifluoromethoxy reagents under specific conditions. For instance, the trifluoromethoxylation of aromatic compounds can be achieved using trifluoromethyl ethers and appropriate catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenolysis of precursor compounds and subsequent purification .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine or trifluoromethoxy groups are replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation can produce corresponding carboxylic acids or ketones .
Scientific Research Applications
1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound may interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1-Fluoro-4-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Chloro-4-(trifluoromethoxy)benzene
Comparison: 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can influence its reactivity and properties compared to other trifluoromethoxy-substituted benzenes.
Properties
IUPAC Name |
1-fluoro-2-methyl-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJIIVLZXUJESW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382581 |
Source
|
Record name | 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86256-57-7 |
Source
|
Record name | 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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